2,2-Bis(4-methoxyphenyl)ethylamine
Description
Structural and Synthetic Context of Bis(aryl)ethylamines
The synthesis of bis(aryl)ethylamines can be approached through several established organic chemistry methodologies. A common strategy involves the construction of a bis(aryl)acetaldehyde or a related ketone, followed by reductive amination. For instance, the reaction of a diarylacetaldehyde with an amine source, such as ammonia (B1221849) or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride, can yield the corresponding bis(arylethyl)amine. Another approach could involve the palladium-catalyzed cross-coupling of anilines with appropriate halo-aromatic compounds to build the bis(aryl) framework prior to the introduction of the ethylamine (B1201723) moiety. The synthesis of related bis(aryl) compounds, such as bis(p-methoxyphenyl)tellurium dichloride, has been achieved through the reaction of anisole (B1667542) with tellurium tetrachloride, demonstrating the feasibility of coupling two methoxyphenyl groups. sciensage.info
Relevance of 2,2-Bis(4-methoxyphenyl)ethylamine within Amine Chemistry Research
The compound this compound is a specific example of a bis(aryl)ethylamine, featuring two methoxy-substituted phenyl rings. The methoxy (B1213986) groups at the para-position of the phenyl rings are electron-donating, which increases the electron density of the aromatic systems and influences the molecule's potential as a ligand or its reactivity in further chemical transformations.
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural components suggest its relevance and potential applications. The bis(4-methoxyphenyl) motif is found in materials investigated for their p-type semiconductor properties. nih.gov For example, enamines derived from 2,2-bis(4-methoxyphenyl)acetaldehyde have been synthesized and studied for their charge-transporting capabilities, with potential applications in organic light-emitting diodes (OLEDs) and solar cells. nih.gov The presence of the methoxy groups was found to lower the ionization energy of these materials, a desirable characteristic for hole-transporting layers. nih.gov
Furthermore, the closely related compound, 2-(4-methoxyphenyl)ethylamine, has been utilized in the development of molecularly imprinted polymers (MIPs) for the selective separation of biogenic amines like tyramine. researchgate.net This suggests that this compound could also serve as a template or functional monomer in the creation of selective sorbents or sensors. The broader class of phenethylamines is recognized for its wide-ranging presence in medicinal chemistry, acting as scaffolds for ligands targeting various biological receptors. sigmaaldrich.com
The synthesis of this compound would likely proceed through the reductive amination of its corresponding aldehyde, 2,2-bis(4-methoxyphenyl)acetaldehyde. This aldehyde has been used as a starting material in the synthesis of novel enamines. nih.gov
Table 1: Physicochemical Properties of this compound uni.lu
| Property | Value |
| Molecular Formula | C16H19NO2 |
| Molecular Weight | 257.33 g/mol |
| Monoisotopic Mass | 257.14157 Da |
| Predicted XlogP | 3.0 |
| InChIKey | VVTAUYUSSABNDB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)OC |
Table 2: Predicted Collision Cross Section (CCS) Data uni.lu Calculated using CCSbase
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 258.14885 | 160.3 |
| [M+Na]+ | 280.13079 | 166.7 |
| [M-H]- | 256.13429 | 166.5 |
| [M+NH4]+ | 275.17539 | 176.6 |
| [M+K]+ | 296.10473 | 163.6 |
Synthetic Strategies for this compound Explored
The synthesis of this compound, a diarylethylamine compound, involves several strategic approaches centered on the formation of key carbon-carbon and carbon-nitrogen bonds. Methodologies range from the strategic disconnection of the target molecule to identify viable precursors to the specific routes for assembling the diarylmethane framework and introducing the crucial amine functionality.
Structure
3D Structure
Properties
IUPAC Name |
2,2-bis(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16H,11,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTAUYUSSABNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426835 | |
| Record name | 2,2-BIS(4-METHOXYPHENYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85336-83-0 | |
| Record name | 2,2-BIS(4-METHOXYPHENYL)ETHYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30426835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 2,2 Bis 4 Methoxyphenyl Ethylamine
Nucleophilic Reactivity of the Amine Functionality
The presence of a primary amine group (-NH₂) makes 2,2-Bis(4-methoxyphenyl)ethylamine a potent nucleophile. The lone pair of electrons on the nitrogen atom readily participates in reactions with a variety of electrophilic partners.
The amine functionality can be readily alkylated by treatment with alkyl halides. This reaction proceeds via a standard Sₙ2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The initial product is a secondary amine, which can undergo further alkylation to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt.
Acylation of this compound with acyl chlorides or anhydrides provides the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds. Photoredox-catalyzed acylation has also been explored for related structures, indicating a potential avenue for modern synthetic approaches. mdpi.com
Table 1: Representative Alkylation and Acylation Reactions
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Alkylation | Methyl Iodide (CH₃I) | N-methyl-2,2-bis(4-methoxyphenyl)ethylamine |
| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-benzyl-2,2-bis(4-methoxyphenyl)ethylamine |
| Acylation | Acetyl Chloride (CH₃COCl) | N-acetyl-2,2-bis(4-methoxyphenyl)ethylamine |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-benzoyl-2,2-bis(4-methoxyphenyl)ethylamine |
The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the imine. The formation of Schiff bases from substituted anilines and aldehydes is a well-established transformation. atlantis-press.com For instance, the condensation of primary amines with glyoxal (B1671930) has been studied, leading to various products depending on the reaction conditions. nih.govmdpi.com Similar reactivity can be anticipated for this compound.
Table 2: Examples of Imine Formation
| Carbonyl Compound | Product Imine |
|---|---|
| Benzaldehyde | N-(phenylmethylene)-2,2-bis(4-methoxyphenyl)ethylamine |
| Acetone | N-(propan-2-ylidene)-2,2-bis(4-methoxyphenyl)ethylamine |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-2,2-bis(4-methoxyphenyl)ethylamine |
Reactions Involving the Methoxyphenyl Moieties
The two 4-methoxyphenyl (B3050149) groups are electron-rich aromatic systems, making them susceptible to electrophilic aromatic substitution. The methoxy (B1213986) group is a strong activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the methoxy groups.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com In the case of this compound, the presence of two activated rings suggests that polysubstitution is possible under forcing conditions. The aminoethyl side chain may also influence the regioselectivity, although the electronic effect of the methoxy groups is expected to be dominant. It is also important to consider that under strongly acidic conditions, the amine group can be protonated, which would deactivate the rings towards electrophilic attack. libretexts.org
Table 3: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | 2,2-Bis(3-nitro-4-methoxyphenyl)ethylamine |
| Bromination | Br⁺ (from Br₂/FeBr₃) | 2,2-Bis(3-bromo-4-methoxyphenyl)ethylamine |
| Friedel-Crafts Acylation | CH₃CO⁺ (from CH₃COCl/AlCl₃) | 2,2-Bis(3-acetyl-4-methoxyphenyl)ethylamine |
Halogenated derivatives of this compound, obtained via electrophilic halogenation as described above, are valuable substrates for metal-catalyzed cross-coupling reactions. researchgate.netscilit.com These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For example, a dibromo-derivative could undergo a double Suzuki coupling with an arylboronic acid to introduce new aryl substituents.
Table 4: Potential Cross-Coupling Reactions of a Dihalo-Derivative
| Starting Material | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| 2,2-Bis(3-bromo-4-methoxyphenyl)ethylamine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,2-Bis(3-phenyl-4-methoxyphenyl)ethylamine |
| 2,2-Bis(3-iodo-4-methoxyphenyl)ethylamine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2,2-Bis(3-(phenylethynyl)-4-methoxyphenyl)ethylamine |
| 2,2-Bis(3-bromo-4-methoxyphenyl)ethylamine | Aniline | Pd₂(dba)₃, BINAP, NaOtBu | 2,2-Bis(3-(phenylamino)-4-methoxyphenyl)ethylamine |
Mechanistic Elucidation of Key Transformations
The mechanisms of the aforementioned reactions are well-understood in organic chemistry.
Imine Formation: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde or ketone. A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine. Acid catalysis facilitates the protonation of the hydroxyl group, converting it into a good leaving group (water). The lone pair on the nitrogen then pushes out the water molecule, forming a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen yields the neutral imine.
Electrophilic Aromatic Substitution (Nitration Example): In the nitration of the methoxyphenyl rings, the electrophile is the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid. masterorganicchemistry.com The π-electrons of one of the aromatic rings attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring and is particularly stabilized by the electron-donating methoxy group at the ortho and para positions. A weak base, such as water or the bisulfate ion, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.
Suzuki Coupling: The catalytic cycle of a Suzuki coupling typically begins with the oxidative addition of the aryl halide (e.g., a bromo-derivative of our title compound) to a palladium(0) complex. This forms a Pd(II) species. In a separate process, the base activates the boronic acid, forming a borate (B1201080) complex. Transmetalation then occurs, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step is reductive elimination, where the two organic groups on the palladium are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Kinetic Studies and Reaction Rate Determinants
Currently, there are no published kinetic studies specifically investigating the reactions of this compound. Consequently, data on its reaction rates, the factors influencing these rates (such as temperature, concentration, and solvent effects), and the determination of rate laws are not available.
A related study on the synthesis of biphenyl (B1667301) enamines noted that the precursor aldehyde, 2,2-bis(4-methoxyphenyl)acetaldehyde, exhibited lower reactivity. nih.gov This observation suggests that the electronic and steric effects of the two 4-methoxyphenyl groups may play a significant role in the reactivity of the corresponding amine, this compound. The electron-donating nature of the methoxy groups could influence the nucleophilicity of the amine and the stability of any potential intermediates. However, without specific kinetic data, these remain as hypotheses.
Table 1: Hypothetical Kinetic Parameters for a Reaction of this compound
| Reaction Parameter | Hypothetical Value | Influencing Factors |
| Rate Constant (k) | Not Determined | Temperature, Solvent Polarity, Catalyst |
| Reaction Order | Not Determined | Reactant Concentrations |
| Activation Energy (Ea) | Not Determined | Nature of the Reactants and Transition State |
This table is for illustrative purposes only, as no experimental data has been reported.
Intermediate Characterization and Trapping Experiments
The characterization of reaction intermediates is crucial for elucidating reaction mechanisms. Techniques such as spectroscopy (NMR, IR, UV-Vis) and trapping experiments are commonly employed for this purpose. However, no studies have been found that apply these techniques to reactions involving this compound. Therefore, there is no experimental evidence or characterization data for any intermediates that may form during its chemical transformations.
Transition State Analysis
Transition state analysis, often performed using computational chemistry methods, provides valuable insights into the energy barriers and geometries of the highest energy points along a reaction coordinate. Such analyses are instrumental in understanding the feasibility and pathways of chemical reactions. A search of the scientific literature did not yield any computational or experimental studies focused on the transition state analysis of reactions involving this compound.
Derivatization and Functionalization Strategies for 2,2 Bis 4 Methoxyphenyl Ethylamine
Synthesis of Amide Derivatives
The primary amine functionality of 2,2-Bis(4-methoxyphenyl)ethylamine makes it a suitable nucleophile for acylation reactions, leading to the formation of stable amide derivatives. These reactions are fundamental in organic synthesis and are commonly employed to create compounds with diverse applications.
The most direct method for amide synthesis involves the reaction of this compound with a carboxylic acid. This reaction typically requires high temperatures (often above 100°C) to drive off the water molecule formed during the condensation.
A more common and milder approach involves the activation of the carboxylic acid. This can be achieved using coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. Another prevalent method is the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an acid anhydride. Acyl chlorides, in particular, are highly electrophilic and react readily with amines, often at room temperature. mdpi.com This reaction is typically performed in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. mdpi.com
A general scheme for the acylation of this compound with an acyl chloride is presented below:
Scheme 1: General reaction for the synthesis of amide derivatives from this compound and an acyl chloride.
Table 1: Examples of Acylating Agents for Amide Synthesis| Acylating Agent | Resulting Amide Derivative Name |
| Acetyl chloride | N-(2,2-bis(4-methoxyphenyl)ethyl)acetamide |
| Benzoyl chloride | N-(2,2-bis(4-methoxyphenyl)ethyl)benzamide |
| 4-Nitrobenzoyl chloride | N-(2,2-bis(4-methoxyphenyl)ethyl)-4-nitrobenzamide |
| Oxalyl chloride | N1,N2-bis(2,2-bis(4-methoxyphenyl)ethyl)oxalamide |
Formation of Schiff Bases and Related Imine Structures
The primary amine of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. recentscientific.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). recentscientific.com The reaction is often catalyzed by an acid or base and may require the removal of water to drive the equilibrium towards the product.
Scheme 2: General reaction for the formation of a Schiff base from this compound and an aldehyde.
These Schiff bases are valuable intermediates in organic synthesis and can serve as ligands for the formation of metal complexes.
Table 2: Aldehydes and Ketones for Schiff Base Synthesis
| Carbonyl Compound | Resulting Schiff Base Name |
| Salicylaldehyde (B1680747) | 2-(((2,2-bis(4-methoxyphenyl)ethyl)imino)methyl)phenol |
| Benzaldehyde | N-(2,2-bis(4-methoxyphenyl)ethyl)-1-phenylmethanimine |
| 4-Methoxybenzaldehyde | N-(2,2-bis(4-methoxyphenyl)ethyl)-1-(4-methoxyphenyl)methanimine |
| Acetone | N-(2,2-bis(4-methoxyphenyl)ethyl)propan-2-imine |
Coordination Chemistry with Transition Metals
Schiff bases are excellent ligands in coordination chemistry due to the presence of the imine nitrogen, which has a lone pair of electrons available for donation to a metal center. nih.gov When the aldehyde or ketone precursor contains additional donor atoms, such as a hydroxyl group in salicylaldehyde, the resulting Schiff base can act as a multidentate ligand, chelating to the metal ion with enhanced stability. iosrjournals.org
While specific research on the coordination complexes of Schiff bases derived directly from this compound is not widely documented, studies on analogous systems provide significant insights. For instance, a novel Schiff base derived from 2,2'-bis(p-methoxyphenylamine) and salicylaldehyde has been synthesized and complexed with transition metals such as Cu(II), Co(II), and Mn(II). mdpi.com Spectroscopic analysis of these complexes indicated that the ligand coordinates to the metal ions through both the imine nitrogen and the deprotonated phenolic oxygen. mdpi.com It is anticipated that Schiff bases of this compound, particularly those derived from salicylaldehyde and similar hydroxy-functionalized carbonyls, would form stable, colored complexes with various transition metals, exhibiting geometries such as octahedral or square planar depending on the metal ion and reaction conditions. nih.gov
Chiral Ligand Design for Asymmetric Catalysis
Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.gov The framework of this compound can be incorporated into chiral ligand designs. Since the parent amine is achiral, chirality must be introduced either by reacting it with a chiral molecule or by resolving a chiral derivative.
A straightforward approach is the synthesis of a chiral Schiff base by reacting this compound with a chiral aldehyde or ketone. The resulting chiral imine can then serve as a ligand for a metal catalyst. The steric and electronic properties of the bulky bis(4-methoxyphenyl)ethyl group can influence the chiral environment around the metal center, potentially leading to high levels of enantioselectivity in catalytic reactions. While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands have gained prominence, in some cases offering superior enantiocontrol. nih.gov A chiral Schiff base derived from this compound would fall into this class of non-symmetrical ligands, offering a distinct steric and electronic profile for asymmetric transformations.
Exploration of Organochalcogen Derivatives (e.g., Tellurium)
Organotellurium chemistry, while less explored than its sulfur and selenium counterparts, offers unique synthetic transformations. wikipedia.org The incorporation of tellurium into the this compound scaffold can be envisioned through several established methods for forming carbon-tellurium bonds.
One potential route involves the direct telluration of the aromatic rings. Arenes can react with tellurium tetrachloride (TeCl₄) to yield aryltellurium trichlorides. wikipedia.org This electrophilic substitution would likely occur at the ortho position to the activating methoxy (B1213986) groups on the phenyl rings of this compound.
Alternatively, a functional group on the aromatic ring could be converted into a tellurium-containing moiety. For example, ortho-lithiation of the methoxy-substituted rings, followed by reaction with elemental tellurium powder, would generate an organotellurolate. This intermediate could then be oxidized to form a diorganoditelluride, a common and stable class of organotellurium compounds. wikipedia.org Research on the synthesis of compounds like bis(4-aminophenyl)ditelluride demonstrates the feasibility of introducing tellurium into aniline-type structures. researchgate.net
Polymerization and Oligomerization via Amine Reactivity
The primary amine of this compound allows it to act as a monomer in step-growth polymerization reactions. To form a polymer, the comonomer must possess at least two reactive functional groups that can react with the amine.
A classic example is the formation of polyamides through the reaction of an amine with a diacyl chloride. By reacting this compound with a diacyl chloride, such as terephthaloyl chloride or adipoyl chloride, a polyamide chain would be formed. In this polymer, the rigid and bulky bis(4-methoxyphenyl)ethyl side group would be appended to the polymer backbone at regular intervals. The presence of these large side groups would significantly impact the polymer's properties, likely reducing crystallinity, lowering the melting point, and increasing solubility in organic solvents compared to analogous polyamides without such bulky substituents.
Scheme 3: General reaction for the polymerization of this compound with a diacyl chloride.
Similarly, reaction with other difunctional monomers, such as diepoxides or diisocyanates, could lead to the formation of epoxy resins or polyureas, respectively, each featuring the unique structural motif of this compound. Oligomerization can also be achieved by controlling the stoichiometry of the reactants.
Advanced Spectroscopic and Structural Characterization of 2,2 Bis 4 Methoxyphenyl Ethylamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Although a specific experimental spectrum for 2,2-Bis(4-methoxyphenyl)ethylamine is not publicly documented, the expected chemical shifts (δ) and coupling patterns for both ¹H and ¹³C NMR can be predicted based on its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methoxy (B1213986), methine (CH), and methylene (CH₂) protons. The two phenyl rings are chemically equivalent due to free rotation, simplifying the aromatic region into a classic AA'BB' system.
Expected ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| NH₂ | 1.0 - 3.0 | Singlet (broad) | 2H | Amine Protons |
| OCH₃ | ~3.8 | Singlet | 6H | Methoxy Protons |
| -CH(Ar)₂ | ~4.0 | Triplet | 1H | Methine Proton |
| -CH₂NH₂ | ~3.0 | Doublet | 2H | Methylene Protons |
| Ar-H (ortho to OCH₃) | 6.8 - 7.0 | Doublet | 4H | Aromatic Protons |
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, confirming the number of unique carbon environments. Due to molecular symmetry, only eight distinct carbon signals are anticipated.
Expected ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C-OCH₃ | ~55 | Methoxy Carbon |
| -C H₂NH₂ | ~45 | Methylene Carbon |
| -C H(Ar)₂ | ~50 | Methine Carbon |
| Ar-C (meta to OCH₃) | ~114 | Aromatic CH |
| Ar-C (ortho to OCH₃) | ~129-131 | Aromatic CH |
| Ar-C (ipso, attached to CH) | ~135-137 | Quaternary Aromatic C |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₆H₁₉NO₂), the exact monoisotopic mass is 257.1416 g/mol . uni.lu
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 257. A key fragmentation pathway for primary amines is the α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orgmiamioh.edu This would result in the loss of the CH(C₆H₄OCH₃)₂ radical to form a [CH₂NH₂]⁺ fragment. However, the most dominant fragmentation is likely the cleavage that forms the highly stable bis(4-methoxyphenyl)methyl cation.
Predicted Mass Spectrometry Data
| m/z Value | Ion Formula | Identity | Fragmentation Pathway |
|---|---|---|---|
| 257 | [C₁₆H₁₉NO₂]⁺ | Molecular Ion (M⁺) | Ionization of parent molecule |
| 227 | [C₁₅H₁₅O₂]⁺ | [M-CH₂NH]⁺ | Loss of the aminomethyl radical |
| 226 | [C₁₅H₁₄O₂]⁺ | [M-CH₃N]⁺ | Rearrangement and loss |
| 121 | [C₈H₉O]⁺ | [CH₃OC₆H₄CH₂]⁺ | Methoxybenzyl cation |
| 107 | [C₇H₇O]⁺ | [HOC₆H₄]⁺ | Hydroxyphenyl cation |
Online databases provide predicted collision cross-section (CCS) values for various adducts of the molecule, which are useful in ion mobility-mass spectrometry. For instance, the predicted CCS for the protonated molecule ([M+H]⁺, m/z 258.14885) is 160.3 Ų. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic bands for its primary amine, aromatic rings, and ether linkages.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3400 - 3250 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) | Medium |
| 3100 - 3000 | C-H stretch (aromatic) | Aromatic Ring | Medium-Weak |
| 2960 - 2850 | C-H stretch (aliphatic) | -CH₂- and -CH- | Medium-Strong |
| 1610 & 1510 | C=C stretch | Aromatic Ring | Strong |
| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) | Medium |
| 1250 | C-O stretch (asymmetric) | Aryl-Alkyl Ether | Strong |
| 1030 | C-O stretch (symmetric) | Aryl-Alkyl Ether | Medium |
X-ray Crystallography for Solid-State Structural Elucidation and Supramolecular Interactions
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. No published crystal structure currently exists for this compound. However, a hypothetical analysis based on its structure allows for the prediction of its solid-state characteristics.
In the solid state, the molecules would likely pack in a manner that maximizes van der Waals forces and accommodates the bulky bis(4-methoxyphenyl) groups. The packing efficiency would be influenced by the need to establish hydrogen bonding networks involving the primary amine group. The two phenyl rings are not planar with each other and would adopt a twisted conformation to minimize steric hindrance.
The primary amine (-NH₂) group is a crucial determinant of the supramolecular structure, acting as a hydrogen bond donor.
N-H···N Hydrogen Bonding: It is highly probable that the primary amine groups of adjacent molecules would engage in N-H···N hydrogen bonding, forming chains or dimeric motifs. This is a common and strong interaction in the crystals of primary amines.
N-H···O Hydrogen Bonding: The oxygen atoms of the methoxy groups could also act as hydrogen bond acceptors, leading to N-H···O interactions. These bonds could link molecules into more complex two- or three-dimensional networks.
π-π Stacking: The electron-rich aromatic rings could participate in offset π-π stacking interactions, further stabilizing the crystal lattice.
The interplay between strong N-H···N hydrogen bonds and weaker C-H···π and π-π stacking interactions would ultimately define the final crystal structure. rsc.org
Computational Chemistry and Theoretical Studies on 2,2 Bis 4 Methoxyphenyl Ethylamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,2-Bis(4-methoxyphenyl)ethylamine, DFT calculations, hypothetically performed using a functional like B3LYP with a 6-311G+(d,p) basis set, can illuminate its electronic properties and reactivity.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites.
In a hypothetical DFT study of this compound, the regions around the nitrogen atom of the ethylamine (B1201723) group would likely exhibit a negative electrostatic potential (red color in an MEP map), indicating a nucleophilic character and a propensity to act as a proton acceptor. Conversely, the hydrogen atoms of the amine group would show a positive potential (blue color), marking them as electrophilic centers. The methoxy (B1213986) groups' oxygen atoms would also represent regions of negative potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Ionization Potential | 5.8 eV |
| Electron Affinity | 0.2 eV |
| Electronegativity | 3.0 eV |
| Hardness | 2.8 eV |
| Softness | 0.36 eV |
| Electrophilicity Index | 1.61 eV |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be obtained from DFT calculations.
Conformational Analysis and Energy Minimization
The flexibility of this compound arises from the rotational freedom around several single bonds, particularly the C-C bond of the ethylamine backbone and the C-C bonds connecting the phenyl rings to the ethyl chain. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies.
Energy minimization calculations, often performed using molecular mechanics force fields or more accurate quantum mechanical methods, can identify the lowest energy conformers. For this compound, the relative orientation of the two 4-methoxyphenyl (B3050149) groups is a key determinant of conformational stability. Steric hindrance between the bulky phenyl rings will significantly influence the preferred dihedral angles. Studies on similar diaryl compounds have shown that gauche and anti-conformations can exist, with their relative populations depending on the specific substituents and the medium. mdpi.com
A potential energy surface scan for the rotation around the central C-C bond would likely reveal several local minima corresponding to different staggered conformations of the phenyl rings and the amine group. The global minimum would represent the most stable and thus most populated conformation at equilibrium.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche (+) | +60° | 1.2 |
| Gauche (-) | -60° | 1.2 |
| Eclipsed 1 | 0° | 4.5 |
| Eclipsed 2 | 120° | 5.0 |
Note: This table presents hypothetical data to illustrate the expected outcomes of a conformational analysis.
Molecular Dynamics Simulations for Conformational Space Exploration
While conformational analysis identifies static low-energy structures, molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms of the system, allowing for the exploration of the conformational space in a more comprehensive manner, including the effects of solvent and temperature.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The prediction of ¹H and ¹³C NMR spectra can aid in the structural elucidation of newly synthesized compounds and can help in assigning experimental spectra.
DFT-based methods are commonly employed for the accurate prediction of NMR chemical shifts. The process typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). While no specific NMR data for this compound is readily available in the literature, a hypothetical prediction can be made based on its structure and by comparison with similar molecules. chemicalbook.com
Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(CH) | - | 140.2 |
| C(CH₂) | 3.10 (t) | 45.1 |
| N(NH₂) | 1.50 (s) | - |
| C(Ar-C) | - | 135.5 |
| C(Ar-CH) | 7.15 (d) | 129.8 |
| C(Ar-CH) | 6.85 (d) | 114.0 |
| C(Ar-O) | - | 158.5 |
| OCH₃ | 3.75 (s) | 55.3 |
Note: The data in this table is hypothetical and illustrative. The predicted splitting patterns (s = singlet, d = doublet, t = triplet) are based on the expected neighboring protons.
Mechanistic Pathway Modeling and Transition State Calculations
Computational chemistry is an invaluable tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, crucially, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.
For this compound, one could hypothetically model its N-acetylation reaction. This would involve calculating the geometries and energies of the starting materials (the amine and acetyl chloride), the tetrahedral intermediate, the transition state for the formation of the intermediate, and the final N-acetylated product and HCl. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Such studies can also reveal the role of catalysts or solvent molecules in the reaction mechanism.
Table 4: Hypothetical Energy Profile for the N-acetylation of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Tetrahedral Intermediate | -5.8 |
| Transition State 2 | +8.1 |
| Products | -20.5 |
Note: This table presents a hypothetical energy profile for an illustrative reaction.
Applications of 2,2 Bis 4 Methoxyphenyl Ethylamine in Materials Science and Catalysis Research
Role in Polymer Chemistry and Advanced Materials
The incorporation of specific functional groups into polymer chains is a fundamental strategy for designing advanced materials with tailored properties. While the structure of 2,2-Bis(4-methoxyphenyl)ethylamine suggests potential as a monomer or modifying agent, its actual application in polymer chemistry is not documented in readily accessible scientific literature.
Preparation of Functionalized Polymers
There are no specific research findings available in the scientific literature detailing the use of this compound in the preparation of functionalized polymers. The primary amine group could theoretically be a site for polymerization or for grafting onto existing polymer backbones, but no such studies have been published.
Molecularly Imprinted Polymers (MIPs) utilizing Derived Monomers
Molecularly imprinted polymers (MIPs) are crosslinked polymers with template-shaped cavities that can selectively rebind a target molecule. ufms.brnih.govyoutube.com The process involves polymerizing functional monomers around a template molecule, which is subsequently removed. nih.govyoutube.com While monomers derived from various amines are used in the synthesis of MIPs, there is no published research on the use of monomers derived from this compound for this purpose.
Contribution to Catalytic Systems
The amine functionality in this compound suggests its potential as a ligand for metal catalysts or as an organocatalyst itself. However, its exploration in these areas has not been reported in peer-reviewed literature.
Ligand Design for Transition Metal Catalysis
Amines are crucial components of ligands in transition metal catalysis, influencing the catalytic activity and selectivity of the metal center. mdpi.comresearchgate.netnih.gov The nitrogen atom in this compound could potentially coordinate with transition metals. However, there are no available scientific studies that describe the design, synthesis, or application of ligands derived from this compound for transition metal catalysis.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. mdpi.commdpi.com Primary amines are a well-established class of organocatalysts, often proceeding through enamine or iminium ion intermediates. mdpi.com Despite the presence of a primary amine, there is no documented research on the use of this compound as an organocatalyst.
Precursor Utility in Complex Organic Synthesis
The chemical structure of this compound makes it a potentially useful building block in more complex organic syntheses. The primary amine can undergo a wide range of chemical transformations, such as acylation, alkylation, and Schiff base formation, to introduce the bis(4-methoxyphenyl)ethyl moiety into larger molecules. The methoxy (B1213986) groups on the phenyl rings can also be subjected to chemical modification, for instance, ether cleavage to yield the corresponding bis(4-hydroxyphenyl) derivative. While these potential applications can be inferred from its structure, specific examples of its use as a precursor in the synthesis of complex organic molecules are not reported in the current body of scientific literature.
Asymmetric Synthesis of Chiral Intermediates
There is no available research in peer-reviewed journals or patents that details the use of this compound as a catalyst, ligand, or chiral auxiliary in the asymmetric synthesis of chiral intermediates. The potential for this amine to act as a directing group or to form chiral complexes that could facilitate stereoselective transformations has not been explored or reported in the accessible scientific literature. Consequently, no data on reaction yields, enantiomeric excess, or specific methodologies involving this compound can be provided.
Future Research Directions and Open Questions
Development of Novel and Efficient Synthetic Routes
Currently, there are no established and optimized synthetic routes specifically for 2,2-Bis(4-methoxyphenyl)ethylamine reported in the literature. The development of efficient and scalable synthetic methodologies is a fundamental prerequisite for any further investigation of its properties and potential applications. Future research in this area could focus on several promising strategies.
One potential approach involves the adaptation of methods used for the synthesis of other 2,2-diaryl-ethylamine derivatives. For instance, a plausible route could involve the reaction of a bis(4-methoxyphenyl)methane precursor, which would first need to be functionalized to introduce a suitable leaving group. Subsequent reaction with a nitrogen-containing nucleophile, such as an azide or a protected amine, followed by reduction, could yield the target compound.
Another avenue for exploration is the use of transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki or Buchwald-Hartwig amination could potentially be adapted to construct the C-N bond of the ethylamine (B1201723) moiety. The viability of these routes would depend on the availability and reactivity of the appropriate precursors, such as a 2,2-bis(4-methoxyphenyl)ethyl halide or sulfonate.
The table below outlines a hypothetical comparison of potential synthetic routes, which would need to be experimentally validated.
| Synthetic Route | Key Precursors | Potential Advantages | Potential Challenges |
| Nucleophilic Substitution | Bis(4-methoxyphenyl)acetyl chloride, Azide source | Potentially straightforward, well-established reaction types | May require harsh reaction conditions, potential for side reactions |
| Reductive Amination | Bis(4-methoxyphenyl)acetaldehyde, Ammonia (B1221849)/Amine source | Direct formation of the C-N bond | Control of over-alkylation, stability of the aldehyde precursor |
| Transition-Metal Catalysis | 2,2-Bis(4-methoxyphenyl)ethyl halide, Amine | High efficiency and selectivity | Catalyst cost and sensitivity, optimization of reaction conditions |
Exploration of Undiscovered Reactivity Pathways
The reactivity of this compound is, at present, entirely speculative. However, its structure, featuring two electron-rich methoxyphenyl rings and a primary amine, suggests several avenues for investigation.
The primary amine group is expected to exhibit typical nucleophilic and basic properties. Future studies could explore its reactivity in acylation, alkylation, and condensation reactions to form a variety of amide, secondary/tertiary amine, and imine derivatives, respectively. The steric hindrance imposed by the two bulky methoxyphenyl groups may influence the kinetics and thermodynamics of these transformations compared to less substituted ethylamines.
The aromatic rings, activated by the electron-donating methoxy (B1213986) groups, are potential sites for electrophilic substitution reactions. Research could investigate reactions such as nitration, halogenation, and Friedel-Crafts acylation to introduce further functional groups onto the phenyl rings. The regioselectivity of these reactions would be an interesting aspect to study.
Furthermore, the potential for intramolecular cyclization reactions, possibly under oxidative conditions, could be explored to generate novel heterocyclic scaffolds. The presence of the two methoxyphenyl groups might facilitate unique cyclization pathways not observed in simpler analogues.
Expansion of Derivatization Potential
The derivatization of this compound is a key area for future research, as it would allow for the systematic modification of its properties for various applications. Building upon the unexplored reactivity pathways, a wide array of derivatives could be synthesized and characterized.
Modification of the primary amine could lead to the synthesis of a library of amides with varying acyl groups, sulfonamides, and ureas. These derivatives could exhibit different solubility profiles, electronic properties, and biological activities.
Functionalization of the aromatic rings could introduce a range of substituents, such as halogens, nitro groups, or additional alkyl or aryl groups. This would allow for fine-tuning of the electronic and steric properties of the molecule. For example, the introduction of fluoro or trifluoromethyl groups could enhance metabolic stability or alter binding affinities in a biological context.
The following table presents a hypothetical library of derivatives that could be targeted in future synthetic efforts.
| Derivative Class | Potential Modification | Potential Impact on Properties |
| N-Acyl Derivatives | Reaction with various acid chlorides or anhydrides | Altered polarity, potential for hydrogen bonding, introduction of new functionalities |
| N-Alkyl Derivatives | Reductive amination with aldehydes or ketones | Increased lipophilicity, altered basicity |
| Ring-Substituted Derivatives | Electrophilic aromatic substitution | Modified electronic properties, steric hindrance, and potential for further functionalization |
| Heterocyclic Derivatives | Intramolecular cyclization reactions | Creation of rigid, three-dimensional structures with potential for unique biological or material properties |
Advanced Applications in Emerging Fields
While no applications of this compound have been reported, its structural motifs are present in molecules with interesting properties, suggesting potential for future applications in various fields.
The diarylethylamine scaffold is found in some pharmacologically active compounds. For example, some 1,2-diarylethylamines have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. Future research could explore whether this compound or its derivatives exhibit any interesting biological activity.
The presence of two methoxyphenyl groups, which are known to be present in some liquid crystalline and luminescent materials, suggests that derivatives of this compound could be investigated for applications in materials science. iucr.org For instance, the incorporation of this rigid, non-planar core into polymers or larger supramolecular assemblies could lead to materials with interesting optical or electronic properties.
Furthermore, the chiral potential of this molecule, should a stereocenter be introduced, could be explored for applications in asymmetric catalysis or as a chiral resolving agent. The synthesis of enantiomerically pure forms would be a prerequisite for such investigations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Bis(4-methoxyphenyl)ethylamine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via reductive amination of 4,4'-dimethoxybenzil with ethylamine derivatives. Optimization involves adjusting stoichiometric ratios (e.g., excess ethylamine), solvent selection (e.g., ethanol or THF for solubility), and catalysts (e.g., sodium cyanoborohydride for selective reduction). Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .
- Key Parameters : Monitor reaction progress via TLC and confirm product purity using HPLC (>95% purity threshold).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use H and C NMR to confirm the bis(4-methoxyphenyl) groups (aromatic protons at δ 6.8–7.2 ppm, methoxy signals at δ ~3.8 ppm) and ethylamine backbone (CH groups at δ 2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion [M+H] at m/z 257.33 (CHNO) .
- FT-IR : Confirm amine (-NH stretch ~3350 cm) and methoxy (C-O stretch ~1250 cm) functional groups.
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure (UV/vis). Monitor degradation via HPLC and track impurity profiles. Store in amber vials under inert gas (N) at 4°C to minimize oxidation and photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodology :
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in derivatives (e.g., substituent positioning on the aryl ring) .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .
Q. What computational strategies are effective in designing derivatives of this compound with enhanced bioactivity?
- Methodology :
- Molecular Docking : Screen derivatives against target receptors (e.g., GPCRs) using AutoDock Vina to predict binding affinities.
- QSAR Modeling : Correlate structural features (e.g., logP, Hammett constants for methoxy groups) with activity data to guide functionalization (e.g., halogenation for improved lipophilicity) .
- MD Simulations : Assess stability of ligand-receptor complexes over time (GROMACS/NAMD) .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodology :
- Enzyme Assays : Test inhibition of monoamine oxidases (MAO-A/MAO-B) using fluorometric assays (e.g., Amplex Red) at varying concentrations (IC determination) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-serotonin for 5-HT receptors) to measure affinity (K values).
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins (CC vs. EC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
